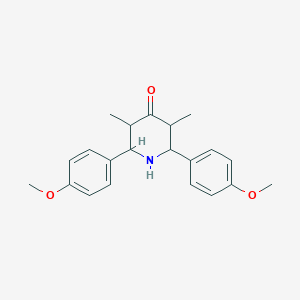

2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-13-19(15-5-9-17(24-3)10-6-15)22-20(14(2)21(13)23)16-7-11-18(25-4)12-8-16/h5-14,19-20,22H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYZVGKIODSCSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(C(C1=O)C)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327166 | |

| Record name | NSC636588 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672053 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

151454-11-4 | |

| Record name | NSC636588 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one typically involves a multi-step process. One common method starts with the condensation of p-anisaldehyde (4-methoxybenzaldehyde) with acetone and ammonium acetate in a Mannich reaction. This reaction yields 2,6-Bis(4-methoxyphenyl)piperidin-4-one. Subsequent methylation of this intermediate with methyl iodide in the presence of a base such as potassium carbonate results in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidin-4-one derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its broad-spectrum biological activities, which include:

- Antibacterial Activity : Research indicates that piperidin-4-ones, including this compound, exhibit antibacterial properties. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

- Anticancer Properties : Several studies have highlighted the potential anticancer effects of piperidin-4-one derivatives. The compound's ability to inhibit tumor growth and induce apoptosis in cancer cells has been documented, making it a candidate for further development as an anticancer agent .

- Neuroprotective Effects : Some derivatives of piperidin-4-one are being investigated for their neuroprotective properties. These compounds may help in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .

Structural Characteristics

The structural analysis of 2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one reveals several important features:

- Conformation : The piperidine ring typically adopts a chair conformation, which is essential for its biological activity. The orientation of substituents can significantly influence the compound's interaction with biological targets .

- Intermolecular Interactions : Crystal packing studies have shown that weak C—H⋯O interactions stabilize the structure. These interactions play a critical role in determining the compound's solubility and bioavailability .

Case Studies

Several case studies have documented the applications and effects of this compound:

- Anticancer Research : A study demonstrated that derivatives of this compound could inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Neuroprotection Studies : Research has indicated that compounds similar to this compound exhibit protective effects against oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial properties may result from disrupting microbial cell membranes or interfering with essential metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Structure and Conformation

The table below compares key structural features of 2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one with similar derivatives:

Key Observations:

- Substituent Electronic Effects : Methoxy (electron-donating) and chloro/fluoro (electron-withdrawing) groups modulate electronic density, affecting reactivity and intermolecular interactions.

- Conformational Rigidity : All analogs adopt chair conformations, but bulky substituents (e.g., 2,5-dimethoxy) induce torsional strain, altering aryl ring orientations .

- Hydrogen Bonding: Methanol solvation in the 4-fluorophenyl derivative enhances O···H interactions, distinct from unsolvated forms .

Crystallographic and Computational Insights

- Hirshfeld Surface Analysis: The 4-fluorophenyl methanol solvate showed increased O···H interactions (21.2% contribution) compared to unsolvated forms (15.8%), highlighting solvation effects on packing .

- DFT Studies : The 4-hydroxy-3-methoxyphenyl derivative was optimized at the B3LYP/6-311G(d,p) level, revealing bond lengths and angles consistent with crystallographic data .

Biological Activity

Overview

2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one is a synthetic organic compound belonging to the class of piperidin-4-one derivatives. It is characterized by its unique structure, featuring two 4-methoxyphenyl groups and two methyl groups on the piperidin-4-one core. This compound has garnered attention for its potential biological activities, including antioxidant and antimicrobial properties, as well as its applications in medicinal chemistry.

- Chemical Formula: C21H25NO3

- Molecular Weight: 341.43 g/mol

- CAS Number: 151454-11-4

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Condensation Reaction: The initial step involves the condensation of p-anisaldehyde with acetone and ammonium acetate via a Mannich reaction.

- Methylation: The resulting compound undergoes methylation using methyl iodide in the presence of potassium carbonate to yield the final product.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals and mitigate oxidative stress. The compound's structure enhances its stability and reactivity, making it effective in neutralizing reactive oxygen species (ROS).

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, indicating potential applications in developing new antimicrobial agents.

While the precise mechanism of action remains partially understood, it is believed that the compound interacts with multiple molecular targets and pathways. Its antioxidant activity may involve:

- Scavenging free radicals

- Inhibiting lipid peroxidation

- Modulating signaling pathways associated with oxidative stress

Case Studies and Research Findings

- Antiviral Activity:

-

Cancer Therapy:

- Recent research indicated that derivatives of piperidine compounds, including this one, demonstrated anticancer activity through mechanisms such as apoptosis induction in cancer cell lines . The structure–activity relationship (SAR) studies highlighted that modifications to the piperidine core could enhance cytotoxic effects.

- Neuroprotective Effects:

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antioxidant, Antimicrobial |

| 2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one | Similar structure with methyl group | Moderate Antioxidant |

| 2,6-Bis(4-methoxyphenyl)anthracene | Anthracene core | Limited biological activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via a Mannich-type reaction. A mixture of diethylketone, substituted benzaldehyde (e.g., 4-methoxybenzaldehyde), and ammonium acetate in methanol is refluxed for 30–60 minutes . Optimize yield by:

- Adjusting molar ratios (e.g., 1:2:1.1 for diethylketone:aldehyde:ammonium acetate).

- Controlling recrystallization solvent polarity (methanol/ethanol).

- Monitoring reaction progress via TLC (hexane/ethyl acetate, 4:1) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- 1H/13C NMR : Identify equatorial aryl and methyl substituents (e.g., δ 7.44–7.05 ppm for aryl protons; δ 68.02 ppm for C-2/C-6) .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ .

- Crystallography :

- Single-crystal XRD with SHELXL refinement reveals chair conformation for the piperidone ring and equatorial substituent orientations .

- Key bond lengths: C=O (~1.22 Å), C-N (~1.47 Å) .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the supramolecular assembly of this compound in crystalline states?

- Methodology : Analyze crystal packing via XRD and Hirshfeld surfaces. In methanol-solvated forms, supramolecular zigzag chains form via:

| Interaction Type | Solvated Form (O···H%) | Unsolvated Form (O···H%) |

|---|---|---|

| O···H/H···O | 13.7% | 8.5% |

| C···H/H···C | 28.9% | 30.2% |

| Source: Hirshfeld surface analysis |

Q. What computational methods (e.g., DFT) are used to study the electronic structure and conformational flexibility?

- DFT Workflow :

Optimize geometry using B3LYP/6-31G(d,p) basis set.

Calculate Natural Bond Orbital (NBO) charges to evaluate hyperconjugative interactions (e.g., LP(O) → σ*(C-N)) .

Compare theoretical vs. experimental structures (RMSD < 0.5 Å for aryl ring orientations) .

- Key Findings :

- Aryl ring dihedral angles vary by ±15° between DFT and XRD due to crystal packing constraints .

- Frontier molecular orbitals (HOMO-LUMO gap ≈ 4.2 eV) suggest moderate reactivity .

Q. How can discrepancies between experimental and theoretical structural data be resolved?

- Approach :

- Use Conformational Clustering : Compare multiple DFT-optimized conformers with XRD torsional angles .

- Apply Hirshfeld Surface Fingerprinting : Quantify differences in intermolecular contacts (e.g., solvate vs. unsolvate) .

Methodological Tools

Q. Which software tools are recommended for crystal structure determination and visualization?

- Structure Solution : SHELXD/SHELXS for phase problem resolution .

- Refinement : SHELXL for small-molecule refinement (R-factor < 5%) .

- Visualization : ORTEP-3 for thermal ellipsoid plots and hydrogen bond mapping .

Data Contradictions and Validation

Q. How do solvent polarity and steric effects impact crystallization outcomes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.